(4-Cyano-2-fluorophenylthio)thiophene

Description

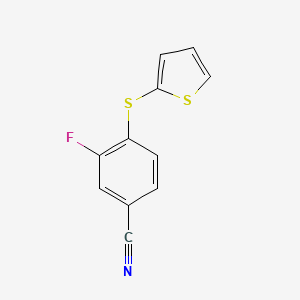

(4-Cyano-2-fluorophenylthio)thiophene is a thiophene derivative featuring a sulfur-linked 4-cyano-2-fluorophenyl substituent. The thiophene core (C₄H₄S) is substituted at the 2-position with a phenylthio group, which itself bears a cyano (-CN) group at the para position and a fluorine atom at the ortho position. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H6FNS2 |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

3-fluoro-4-thiophen-2-ylsulfanylbenzonitrile |

InChI |

InChI=1S/C11H6FNS2/c12-9-6-8(7-13)3-4-10(9)15-11-2-1-5-14-11/h1-6H |

InChI Key |

JKEQMBADXQBAHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)SC2=C(C=C(C=C2)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- 2-(4-Fluorophenyl)thiophene: This simpler derivative lacks the thioether bridge and cyano group. The direct attachment of the fluorophenyl group to the thiophene ring reduces steric bulk but diminishes electronic modulation compared to (4-Cyano-2-fluorophenylthio)thiophene. Fluorine’s inductive effect increases ring stability, while the absence of the cyano group limits electron-withdrawing interactions .

- N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide: Shares the 4-cyano substituent but replaces the fluorophenylthio group with a chloroacetamide-linked phenyl. The chloro and cyano groups synergistically enhance cytotoxicity, as demonstrated in HepG2 and MCF-7 cell lines (IC₅₀ reduction from 3.9 µM to 0.5 µM with sorafenib) .

- 5-(Phenylamino)-1,3,4-thiadiazole-2-thiol-thiophene hybrids: These compounds incorporate nitrogen-sulfur heterocycles, which improve antimicrobial activity via enhanced hydrogen bonding. However, their lack of fluorine or cyano substituents reduces electrophilic character compared to this compound .

Physicochemical Properties

- Lipophilicity (logP): The thioether bridge and cyano group increase logP compared to oxygen-linked analogs, enhancing blood-brain barrier penetration. For example, 2-(4-fluorophenyl)thiophene has moderate lipophilicity (logP ~2.5), while the cyano-thio derivative is estimated at logP ~3.2 .

- Solubility: The polar cyano group improves aqueous solubility relative to non-polar thiophene derivatives, though the fluorine atom may counteract this effect slightly .

Research Findings and Implications

- Pharmacological Potential: The dual electron-withdrawing groups (CN, F) in this compound make it a promising scaffold for kinase inhibitors or DNA intercalators. Its thioether linkage may also confer resistance to oxidative metabolism .

- Material Science Applications: The cyano group’s electron-deficient nature could facilitate use in organic semiconductors, though this remains unexplored in current literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.